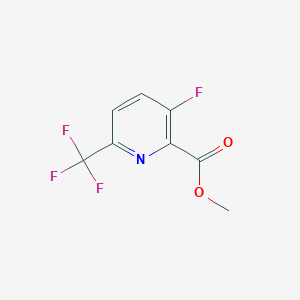

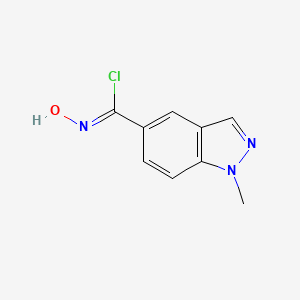

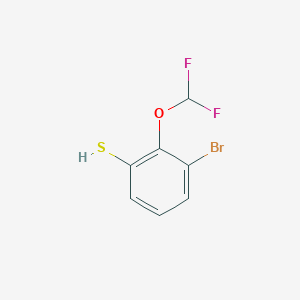

![molecular formula C12H11Cl2NO3 B1460290 Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester CAS No. 1906919-71-8](/img/structure/B1460290.png)

Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester

Overview

Description

Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures .

Synthesis Analysis

The synthesis of carbamic acid involves the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures . This reaction also yields ammonium carbamate [NH4]+[NH2CO2]− .Molecular Structure Analysis

Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .Chemical Reactions Analysis

The zwitterionic form H3N+−COO− of carbamic acid is very unstable and promptly decomposes into ammonia and carbon dioxide .Physical And Chemical Properties Analysis

Carbamic acid has a molar mass of 61.040 g·mol −1 . It is stable only up to about 250 K (−23 °C); at higher temperatures it decomposes into ammonia and carbon dioxide .Scientific Research Applications

Enantioselective Preparation and Catalysis

Research has highlighted the enantioselective preparation of dihydropyrimidones, showcasing the versatility of carbamic acid esters in chiral compound synthesis. The focus on stereochemical configuration emphasizes the potential of these compounds in enantioselective catalysis and the preparation of chiral intermediates for further chemical transformations (Goss, Dai, Lou, & Schaus, 2009).

Synthesis Processes

Innovative synthesis processes have been developed for tolylenediisocyanate without using phosgene, employing carbamic acid esters as intermediates. This method involves alkoxycarbonylation, highlighting an environmentally friendlier approach to producing isocyanates, a crucial component in polyurethane production (Aso & Baba, 2003).

Intramolecular Reactions

Carbamic acid esters have been utilized in diastereoselective intramolecular α-amidoalkylation reactions, particularly in the asymmetric synthesis of complex organic structures. This research showcases the role of these esters in facilitating complex ring formations and the synthesis of bioactive molecules (Garcia, Arrasate, Lete, & Sotomayor, 2006).

Ammonia Equivalents for Amination

The use of carbamic acid 2-trimethylsilylethyl ester as a new ammonia equivalent for palladium-catalyzed amination of aryl halides has been explored. This application signifies the utility of carbamic acid esters in synthetic chemistry, offering a novel route for the preparation of anilines with sensitive functional groups (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).

NAAA Inhibitors

Studies have also investigated 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), showing potential for the treatment of pain and inflammation. This work demonstrates the therapeutic potential of carbamic acid esters beyond their synthetic utility, into the realm of medicinal chemistry (Ponzano et al., 2014).

Mechanism of Action

properties

IUPAC Name |

prop-2-enyl N-[2-(3,4-dichlorophenyl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO3/c1-2-5-18-12(17)15-7-11(16)8-3-4-9(13)10(14)6-8/h2-4,6H,1,5,7H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJGNZNBQJYDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

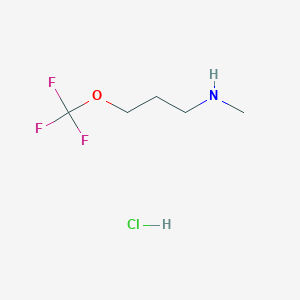

![2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1460214.png)

![1-[(1S)-1-azidoethyl]-4-chlorobenzene](/img/structure/B1460228.png)